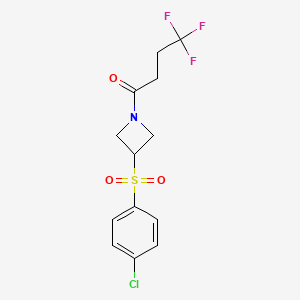
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one, also known as CTB or CTB-001, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. CTB is a synthetic compound that belongs to the class of azetidine derivatives and is characterized by its unique chemical structure, which contains a sulfonyl group, a chlorophenyl group, and a trifluorobutanone moiety.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a protease inhibitor . Protease inhibitors are crucial in treating viral infections such as HIV and hepatitis C by preventing the virus from replicating . The unique structure of this compound allows it to bind effectively to protease enzymes, inhibiting their activity and thus offering a pathway for new antiviral drugs.
Cancer Research
In cancer research, 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one has been investigated for its ability to inhibit certain enzymes involved in cancer cell proliferation . Its sulfonyl group is particularly effective in targeting and binding to these enzymes, making it a promising candidate for developing new cancer therapies that can slow down or stop the growth of tumors.
Neurodegenerative Disease Studies
This compound is also being explored for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and inhibit specific enzymes that contribute to neurodegeneration makes it a valuable tool in the search for treatments that can protect neurons and improve cognitive function.
Anti-inflammatory Agents
Research has shown that 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one can act as an anti-inflammatory agent. By inhibiting the production of pro-inflammatory cytokines, this compound can reduce inflammation and is being studied for its potential in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
Antibacterial Applications
The compound’s unique chemical structure allows it to disrupt bacterial cell walls, making it a potential candidate for new antibacterial agents. This is particularly important in the fight against antibiotic-resistant bacteria, where new and effective treatments are urgently needed.
Eigenschaften
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-4,4,4-trifluorobutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO3S/c14-9-1-3-10(4-2-9)22(20,21)11-7-18(8-11)12(19)5-6-13(15,16)17/h1-4,11H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJSCEDOIFXBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-4,4,4-trifluorobutan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


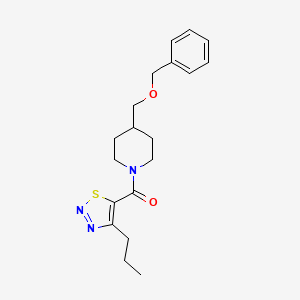
![Tert-butyl N-[2-[(3S,4S)-4-methylpyrrolidin-3-yl]ethyl]carbamate](/img/structure/B2473946.png)
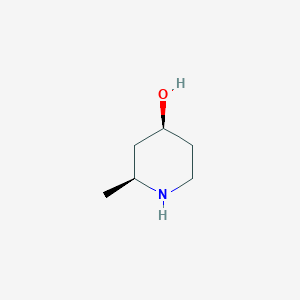
![2-(4-nitrophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2473949.png)
![5-methyl-N-phenyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2473951.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,4-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2473952.png)
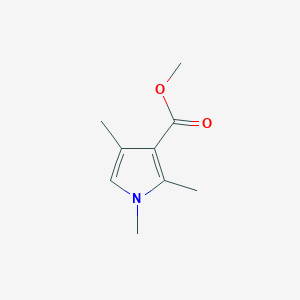
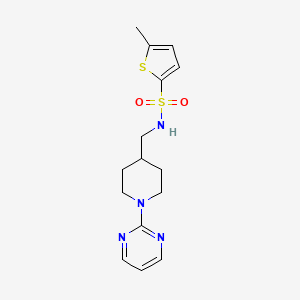
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2473956.png)
![1-{[(2S)-4,4-difluorotetrahydro-1H-pyrrol-2-yl]methyl}piperidine](/img/structure/B2473958.png)
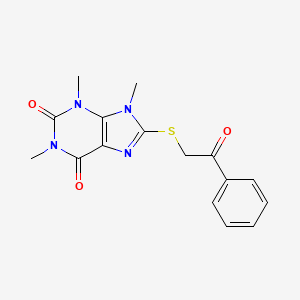
![3-[(4-bromophenyl)sulfonyl]-N-[2-(cyclohex-1-en-1-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2473962.png)
